molecular formula C55H41NSi B13126863 N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine

N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine

Cat. No.: B13126863
M. Wt: 744.0 g/mol
InChI Key: PNWDTJBOZMILDW-UHFFFAOYSA-N
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Description

N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine: is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple phenyl groups attached to a fluoren-2-amine core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the fluoren-2-amine core, followed by the introduction of triphenylsilyl and triphenyl groups through substitution reactions. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, organometallic reagents, and various catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives with altered electronic properties.

Scientific Research Applications

N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine can be compared with other similar compounds, such as:

    N,9,9-Triphenyl-9H-fluoren-2-amine: Lacks the triphenylsilyl group, resulting in different chemical and physical properties.

    N,9,9-Triphenyl-9H-fluoren-3-amine: Differing position of the amine group affects its reactivity and applications.

    N,9,9-Triphenyl-9H-fluoren-4-amine:

The presence of the triphenylsilyl group in this compound imparts unique characteristics, such as increased steric hindrance and altered electronic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C55H41NSi

Molecular Weight

744.0 g/mol

IUPAC Name

N,9,9-triphenyl-N-(4-triphenylsilylphenyl)fluoren-2-amine

InChI

InChI=1S/C55H41NSi/c1-7-21-42(22-8-1)55(43-23-9-2-10-24-43)53-34-20-19-33-51(53)52-40-37-46(41-54(52)55)56(44-25-11-3-12-26-44)45-35-38-50(39-36-45)57(47-27-13-4-14-28-47,48-29-15-5-16-30-48)49-31-17-6-18-32-49/h1-41H

InChI Key

PNWDTJBOZMILDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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